molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2997749
CAS No.: 89937-59-7
M. Wt: 123.155
InChI Key: SOCKWJNQKNADLU-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the ring system. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of research .

Mechanism of Action

Mode of Action

The mode of action of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives can be used in radical-induced alkene polymerizations . This suggests that the compound might interact with its targets through radical mechanisms .

Biochemical Pathways

The specific biochemical pathways affected by 7-Oxabicyclo[227-oxabicyclo[221]heptane derivatives are known to be useful in the synthesis of various natural products and bioactive compounds . This suggests that the compound might affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Oxabicyclo[22The compound’s molecular weight (981430) and structure suggest that it might have good bioavailability .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[22Some 7-oxabicyclo[221]heptane derivatives have been found to be bioactive , suggesting that the compound might have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane forms three solid phases on cooling and four on warming , suggesting that temperature might significantly influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The exo/endo-mixture of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (4.70 g, 38.8 mmol) in EtOAc (30 mL) was dissolved in EtOAc (30 mL), treated with 10% Pd/C (0.300 g, 0.282 mmol) and hydrogenated (20 psi) for 2 h. The solids were removed via filtration, washed with EtOAc and the filtrate concentrated in vacuo to afford an exo/endo-mixture of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile (4.80 g, 100%) as a colorless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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